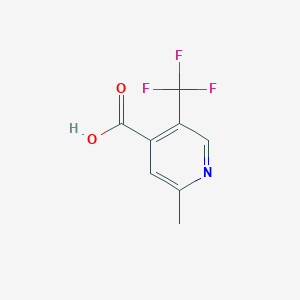

2-Methyl-5-(trifluoromethyl)isonicotinic acid

Description

2-Methyl-5-(trifluoromethyl)isonicotinic acid is a substituted derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a methyl group (-CH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 5-position of the pyridine ring. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 205.08 g/mol. The compound’s structure combines the electron-withdrawing properties of the -CF₃ group with the moderate steric bulk of the -CH₃ substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly as a ligand or building block in metal-organic frameworks (MOFs) .

Structure

3D Structure

Properties

CAS No. |

1211581-62-2 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)6(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) |

InChI Key |

UBHYHGCUYWSGIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under specific reaction conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation .

Industrial Production Methods: In industrial settings, the production of 2-Methyl-5-(trifluoromethyl)isonicotinic acid often involves large-scale chemical processes. These processes may include vapor-phase reactions with transition metal-based catalysts such as iron fluoride at high temperatures . The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions. Esterification with alcohols (e.g., ethanol, methanol) typically employs DCC/DMAP in anhydrous DMF, achieving yields of 70–85% . Amidation with amines like morpholine or hydrazides proceeds under similar conditions, forming bioactive derivatives such as N-(6′-morpholino-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide .

| Reaction Type | Reagents/Conditions | Yield (%) | Key Product | Reference |

|---|---|---|---|---|

| Esterification | DCC, DMAP, DMF, RT | 85 | Ethyl 2-methyl-5-(trifluoromethyl)nicotinate | |

| Amidation | DCC, DMAP, THF, 60°C | 78 | Morpholine-substituted amide |

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 2- and 5-positions . Reactions with hydrazines or alkoxides occur under mild conditions:

-

Hydrazine derivatives (e.g., 2-thiophenecarboxylic hydrazide) react in methanol at RT (48 hrs) to form pyrazoline intermediates with 55–91% yields .

-

Alkoxy groups are introduced via reactions with alcohols in the presence of P₂O₅, though the trifluoromethyl group slows dehydration kinetics .

Suzuki-Miyaura Cross-Coupling

The compound serves as a coupling partner in palladium-catalyzed reactions. For example, microwave-assisted coupling with aryl boronic acids using Pd(dppf)Cl₂ and Na₂CO₃ in DCM/MeOH yields biaryl derivatives critical for drug discovery .

| Substrate | Catalyst | Conditions | Yield (%) | Application | Reference |

|---|---|---|---|---|---|

| Aryl boronic acid | Pd(dppf)Cl₂ | Microwave, 120°C | 65 | Antiviral scaffolds |

Dehydration and Cyclization

The hydroxyl group in intermediates like 5-hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazoles undergoes dehydration with P₂O₅/chloroform at 65°C, forming fused pyrazole derivatives. This reaction is notably sluggish (24 hrs) due to steric and electronic effects of the CF₃ group .

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s derivatives inhibit enzymes like RNase H (HIV-1) with IC₅₀ values of 1–10 µM . The trifluoromethyl group enhances lipophilicity, improving membrane permeability and target binding.

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Reaction | CF₃-Substituted Yield (%) | Non-CF₃ Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | 55–78 | 80–95 | Reduced electron density slows kinetics |

| Esterification | 70–85 | 90–98 | Minimal steric impact |

This reactivity profile underscores the compound’s utility in synthesizing fluorinated bioactive molecules, with optimized protocols balancing yield and selectivity.

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity : Research indicates that derivatives of isonicotinic acid, including 2-Methyl-5-(trifluoromethyl)isonicotinic acid, exhibit significant antiviral properties. For instance, compounds derived from this structure have shown effectiveness against HIV by inhibiting reverse transcriptase and RNase H functions, which are crucial for viral replication .

- Antibacterial Properties : Studies have demonstrated that the trifluoromethyl group contributes to enhanced antibacterial activity. Compounds related to this scaffold have been tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .

- Cancer Research : The compound has been evaluated for its anticancer potential against multiple human cancer cell lines, with some derivatives exhibiting IC50 values lower than established chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 value of 22.4 µM against pancreatic cancer cells .

Organic Synthesis

2-Methyl-5-(trifluoromethyl)isonicotinic acid serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex molecules in medicinal chemistry. The trifluoromethyl group can enhance the biological activity of the resulting compounds.

- Synthesis of Fluorescent Probes : Recent studies have reported the use of this compound in developing highly selective fluorescent probes for biological imaging applications . These probes are crucial for visualizing cellular processes and monitoring drug interactions in real time.

Material Science Applications

- Organic Light Emitting Diodes (OLEDs) : The compound has potential applications in the field of optoelectronics, particularly in OLED technology. Its electronic properties can be tailored for use in light-emitting applications, contributing to the development of more efficient display technologies .

- Polymer Chemistry : The incorporation of 2-Methyl-5-(trifluoromethyl)isonicotinic acid into polymer matrices can enhance their thermal and mechanical properties, making them suitable for advanced material applications.

Case Study 1: Antiviral Compound Development

A study published in Molecules explored a series of compounds based on isonicotinic acid derivatives that inhibited HIV-1 replication effectively. The research highlighted how modifications to the isonicotinic scaffold could lead to potent antiviral agents with minimal cytotoxic effects .

Case Study 2: Antibacterial Efficacy

In a comparative study assessing various trifluoromethyl-containing compounds against bacterial pathogens, 2-Methyl-5-(trifluoromethyl)isonicotinic acid derivatives exhibited superior antibacterial activity compared to traditional antibiotics, indicating a promising avenue for new antibacterial drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in cell wall biosynthesis . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 2-methyl-5-(trifluoromethyl)isonicotinic acid include:

2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2): Substitutes the 2-methyl group with chlorine (-Cl).

2-Chloro-5-(3-methylthiophenyl)isonicotinic acid (CAS 1261931-42-3): Replaces the 5-CF₃ group with a 3-methylthiophenyl moiety.

Physicochemical Properties

The substituents significantly influence solubility, stability, and reactivity:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties |

|---|---|---|---|---|

| 2-Methyl-5-(trifluoromethyl)isonicotinic acid | C₈H₆F₃NO₂ | 205.08 | 2-CH₃, 5-CF₃ | High lipophilicity (logP ~2.1), stable under acidic conditions due to -CF₃’s inductive effect |

| 2-Chloro-5-(trifluoromethyl)isonicotinic acid | C₇H₃ClF₃NO₂ | 225.45 | 2-Cl, 5-CF₃ | Higher polarity (logP ~1.6), electrophilic reactivity at Cl site |

| 2-Chloro-5-(3-methylthiophenyl)isonicotinic acid | C₁₃H₁₀ClNO₂S | 279.74 | 2-Cl, 5-(3-methylthiophenyl) | Enhanced π-π stacking (thiophenyl group), sulfur-mediated coordination |

Notes:

- The methyl group in the target compound reduces polarity compared to the chloro analog, improving membrane permeability in biological systems .

- The trifluoromethyl group enhances metabolic stability and resistance to oxidation, a trait shared with agrochemicals like fluopyram .

- The 3-methylthiophenyl group in the sulfur-containing analog introduces aromatic interactions useful in catalysis or organic electronics .

Reactivity and Stability

- Electrophilic Substitution : The 2-position methyl group in the target compound is less reactive toward nucleophiles compared to the chloro analog’s electrophilic Cl site, reducing unwanted side reactions .

- Thermal Stability : The -CF₃ group stabilizes the pyridine ring against thermal degradation, with decomposition temperatures >250°C (inferred from similar trifluoromethylated aromatics).

- Acid/Base Stability : The carboxylate group (-COOH) allows pH-dependent solubility, while -CF₃ enhances stability under strongly acidic conditions .

Biological Activity

2-Methyl-5-(trifluoromethyl)isonicotinic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

2-Methyl-5-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position. This unique substitution pattern significantly influences its biological properties.

The biological activity of 2-Methyl-5-(trifluoromethyl)isonicotinic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammation and antimicrobial activity.

- Antimicrobial Activity : It has been explored for its potential as an antimicrobial agent, particularly against resistant strains of bacteria .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 2-Methyl-5-(trifluoromethyl)isonicotinic acid. Its derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-Methyl-5-(trifluoromethyl)isonicotinic acid | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Research Findings

A comprehensive review highlighted that derivatives of trifluoromethylpyridines, including those related to isonicotinic acids, have been synthesized and tested for various biological activities. The introduction of trifluoromethyl groups generally enhances the lipophilicity and metabolic stability of these compounds, which could improve their bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 2-Methyl-5-(trifluoromethyl)isonicotinic acid in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety protocols due to risks of skin/eye irritation and respiratory toxicity. Key precautions include:

- Use of nitrile gloves, lab coats, and chemical-resistant aprons to prevent skin contact .

- Full-face shields or safety goggles to protect against eye exposure.

- Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks .

- Avoid dust generation during weighing or transfer; use sealed systems where possible.

- Emergency measures: Immediate eye rinsing with water for 15 minutes and medical consultation for inhalation exposure .

Q. What spectroscopic and chromatographic methods are optimal for confirming the structure and purity of 2-Methyl-5-(trifluoromethyl)isonicotinic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the trifluoromethyl group (distinct coupling patterns) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with derivatization ensures purity (>97%) and identifies trace impurities .

Q. What synthetic routes are reported for 2-Methyl-5-(trifluoromethyl)isonicotinic acid, and how is the product purified?

- Methodological Answer :

- Synthesis : Common routes involve halogenation of isonicotinic acid derivatives followed by trifluoromethylation using Cu-mediated cross-coupling or radical trifluoromethylation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted precursors .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of 2-Methyl-5-(trifluoromethyl)isonicotinic acid in photovoltaic applications?

- Methodological Answer :

- The electron-withdrawing trifluoromethyl group enhances charge transport in self-assembled monolayers (SAMs) used in perovskite solar cells.

- Experimental Design : Ultraviolet photoelectron spectroscopy (UPS) measures work function modulation, while density functional theory (DFT) calculates dipole moments and frontier molecular orbitals .

- Data : Inverted perovskite cells using SAMs with similar derivatives (e.g., PyCA-3F) achieved 24.68% efficiency due to improved hole transport .

Q. What methodologies are used to determine thermodynamic properties like sublimation enthalpy for 2-Methyl-5-(trifluoromethyl)isonicotinic acid?

- Methodological Answer :

- Isothermal Thermogravimetry (TGA) : Measures mass loss under controlled temperature to calculate sublimation enthalpy via the Clausius-Clapeyron equation .

- Differential Scanning Calorimetry (DSC) : Validates phase transitions and melting points. Note: Reported discrepancies in isonicotinic acid derivatives require cross-validation with multiple techniques .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) affect the stability and reactivity of isonicotinic acid derivatives?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) compare hydrolytic stability. Trifluoromethyl groups reduce hydrolysis rates due to steric and electronic effects .

- Reactivity Analysis : Kinetic studies (e.g., esterification rates) show trifluoromethyl groups decrease nucleophilic substitution reactivity compared to methyl analogs .

Q. How should researchers address contradictions in reported thermodynamic data for trifluoromethyl-substituted heterocycles?

- Methodological Answer :

- Data Reconciliation : Compare results from independent methods (e.g., TGA vs. DSC) and verify experimental conditions (e.g., purity >99%, inert atmosphere).

- Case Study : A study on nicotinic acid derivatives identified that discrepancies in sublimation enthalpies arose from incomplete purification; rigorous recrystallization resolved inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.